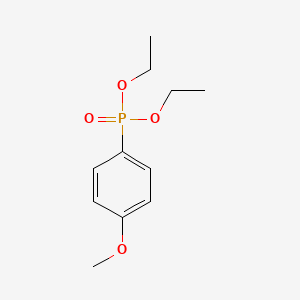

Diethyl 4-Methoxyphenylphosphonate

Übersicht

Beschreibung

Diethyl 4-Methoxyphenylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diethyl phosphonate group attached to a 4-methoxyphenyl ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related diethyl phosphonate compounds involves various strategies. For instance, diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates were synthesized using a three-component Kabachnik–Fields reaction, which is a versatile method for preparing aminophosphonates . Similarly, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, a related compound, was prepared by heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite . These methods demonstrate the flexibility in synthesizing phosphonate derivatives through various chemical reactions.

Molecular Structure Analysis

The molecular structure of diethyl phosphonate derivatives has been studied using different spectroscopic techniques. For example, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was characterized by FTIR, FT-Raman, and UV-Vis spectroscopy. Theoretical calculations, such as DFT, were used to determine the geometrical parameters, vibrational frequencies, electronic properties, and thermodynamic properties of the molecule . These studies provide a comprehensive understanding of the molecular structure and stability of such compounds.

Chemical Reactions Analysis

Diethyl phosphonate compounds are known to undergo various chemical reactions. For instance, diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes through condensation and elimination reactions . The reactivity of these compounds makes them valuable intermediates in organic synthesis, allowing for the construction of complex molecules with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonate derivatives are influenced by their molecular structure. The study of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate revealed its thermal stability through thermogravimetric analysis. The HOMO-LUMO gap and other electronic parameters were calculated to understand the chemical behavior of the compound . Additionally, the corrosion inhibition properties of diethyl (phenylamino) methyl) phosphonate derivatives were investigated, showing that these compounds can effectively protect metals from corrosion, which is an important physical property for materials science applications .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry - Synthesis of Diethyl Benzylphosphonates

Diethyl 4-Methoxyphenylphosphonate has been used in the synthesis of Diethyl Benzylphosphonates .

Application Summary

Diethyl Benzylphosphonates are potential antimicrobial agents . The synthesis and evaluation of these compounds have been explored for their potential use in combating microbial infections .

Methods of Application

The organophosphonates were obtained based on a developed palladium-catalyzed α, β‐homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .

Results or Outcomes

The manuscript describing this research indicates that the compounds were successfully synthesized and tested as antimicrobial agents .

Organic Chemistry - Green Variation of the Hirao Reaction

Diethyl 4-Methoxyphenylphosphonate has been used in a “green” variation of the Hirao reaction .

Application Summary

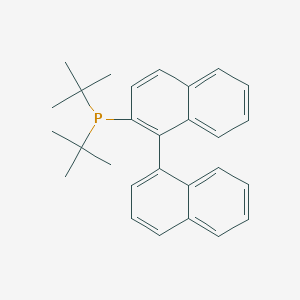

The Hirao reaction is a P–C coupling between a dialkyl phosphite (H-phosphonate) and an aryl or vinyl halide (or another aryl derivative) in the presence of Pd (PPh3)4 as the catalyst . This reaction is used in the synthesis of aryl phosphonates and related derivatives .

Methods of Application

The P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates, diphenylphosphine oxide and dialkylphosphine oxides with bromoarenes may be performed in the presence of a P-ligand-free Pd (OAc) 2 catalyst and triethylamine under microwave-assisted (MW) and, in almost all cases, solvent-free conditions to afford diethyl arylphosphonates, alkyl diphenylphosphinates, aryldiphenylphosphine oxides and dialkylphenylphosphine oxides, respectively .

Results or Outcomes

This is the “greenest” accomplishment of the well-known Hirao reaction that has now been found to have general application for a broad spectrum of >P (O)H species with different reactivity and a great variety of substituted bromobenzenes .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for Diethyl 4-Methoxyphenylphosphonate are not mentioned in the available resources, related compounds have been studied for potential applications. For example, α-aminophosphonates have been tested as potential antimicrobial drugs3.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.

Eigenschaften

IUPAC Name |

1-diethoxyphosphoryl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUVLLBGFFIEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345480 | |

| Record name | Diethyl 4-Methoxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-Methoxyphenylphosphonate | |

CAS RN |

3762-33-2 | |

| Record name | Diethyl 4-Methoxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

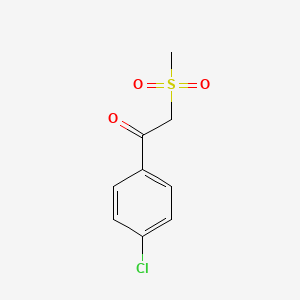

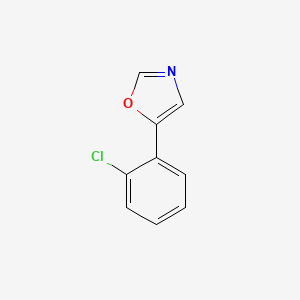

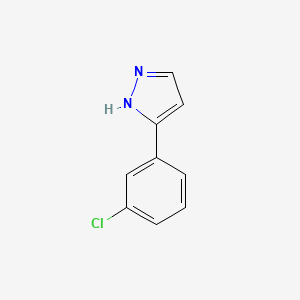

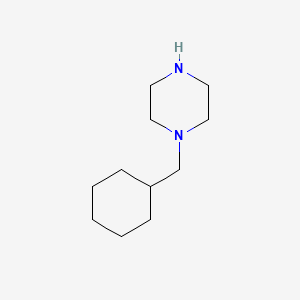

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)

![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)